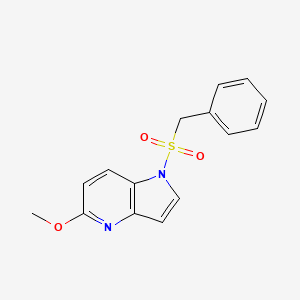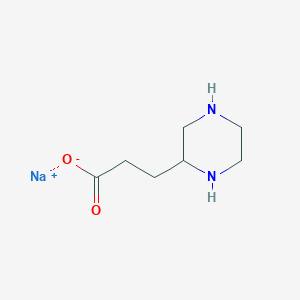
tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate (TBCC) is a carbamate compound that has recently been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C11H17N2O2, and is a derivative of carbazole. This compound has been used in a variety of laboratory experiments, and its unique properties have made it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies : The compound has been synthesized from amino-ethylcarbazole and di-tert-butyldicarbonate, characterized by FT-NMR, FT-IR spectroscopy, and X-ray diffraction. It exhibits a non-planar conformation with significant hydrogen bonding and π–π stacking interaction, stabilizing the crystal packing (Kant, Singh, & Agarwal, 2015).
Organic Light Emitting Diodes (OLEDs) : Carbazole-substituted anthracene derivatives, including tert-butyl-substituted carbazole units, have been synthesized for use in blue OLEDs. These derivatives demonstrated high glass-transition temperatures and strong blue emissions, indicating their potential in OLED technology (Chen et al., 2012).
Radical Stability and Spectroscopic Properties : tert-Butyl groups have been shown to increase the stability of 9-carbazolyl radicals and carbazol radical cations, contributing to the understanding of radical chemistry and spectroscopy (Neugebauer, Fischer, Bamberger, & Smith, 1972).
Polymer Synthesis : Novel carbazole-containing polymers have been synthesized, showing potential in various applications due to their unique absorption and thermal properties (Sanda, Kawaguchi, Masuda, & Kobayashi, 2003).
Sensory Materials for Acid Vapors : Benzothizole modified carbazole derivatives with tert-butyl groups have been developed as fluorescent sensory materials for detecting volatile acid vapors. Their unique structural features enable efficient exciton migration and adsorption of analytes (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-11-8-9-13-12-6-4-5-7-14(12)19-15(13)10-11/h4-7,11,19H,8-10H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSGWCPBZJLKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)








![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)

